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molecular formula C6H4BrClN2O B1280506 5-Bromo-2-chloronicotinamide CAS No. 75291-85-9

5-Bromo-2-chloronicotinamide

Cat. No. B1280506
M. Wt: 235.46 g/mol
InChI Key: NFUOTGWWIKJNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547782B2

Procedure details

Sodium 5-bromo-2-chloronicotinate (229 mg, 0.798 mmol) was suspended in CH2Cl2 (7.9 mL). Oxalyl chloride (0.084 ml, 0.957 mmol) was added followed by DMF (0.002 mL, 0.080 mmol) and the reaction mixture was stirred at 23° C. for 1 h. The solvent was removed by evaporation and the intermediate residue was dried under vacuum for 90 minutes. The crude acid chloride was suspended in CH3CN (7.9 mL) and NH3 (7M in MeOH, 0.125 mL, 0.877 mmol) was added and the reaction mixture was stirred at ambient temperature for 16 h. The solvent was removed by evaporation and the residue was partitioned between EtOAc (20 mL) and H2O (20 mL). The EtOAc layer was removed and the aqueous layer was extracted with EtOAc (3×25 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated. The resulting solid was triturated with cold CH2Cl2 to provide the desired product as a tan powder (80.5 mg, 43%). 1H NMR (CDCl3) δ 6.08 (s, 1H), 6.66 (s, 1H), 8.36 (d, 1H, J=2.54 Hz), 8.54 (d, 1H, J=2.54 Hz).
Name
Sodium 5-bromo-2-chloronicotinate
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
0.084 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.002 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.125 mL
Type
reactant
Reaction Step Four
Quantity
7.9 mL
Type
solvent
Reaction Step Five
Yield
43%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([O-])=[O:8].[Na+].C(Cl)(=O)C(Cl)=O.C[N:20](C=O)C.N>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([NH2:20])=[O:8] |f:0.1|

Inputs

Step One
Name
Sodium 5-bromo-2-chloronicotinate
Quantity
229 mg
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)[O-])C1)Cl.[Na+]
Step Two
Name
Quantity
0.084 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.002 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.125 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
7.9 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the intermediate residue was dried under vacuum for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (20 mL) and H2O (20 mL)
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with cold CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC(=C(C(=O)N)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80.5 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 427.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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